molecular formula C36H38ClNO3 B12053842 2-(4-Chlorophenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate

2-(4-Chlorophenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate

Cat. No.: B12053842
M. Wt: 568.1 g/mol
InChI Key: PNJXMVLFYRCWRT-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl 6-methyl-2-(4-(4-pentylcyclohexyl)phenyl)-4-quinolinecarboxylate is a complex organic compound that belongs to the class of quinolinecarboxylates This compound is characterized by its unique structure, which includes a quinoline ring, a chlorophenyl group, and a pentylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 6-methyl-2-(4-(4-pentylcyclohexyl)phenyl)-4-quinolinecarboxylate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Pentylcyclohexyl Group: The pentylcyclohexyl group can be synthesized through a Grignard reaction, where pentylmagnesium bromide reacts with cyclohexanone to form the desired product.

    Esterification: The final step involves the esterification of the quinolinecarboxylic acid with the chlorophenyl-oxoethyl group in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl 6-methyl-2-(4-(4-pentylcyclohexyl)phenyl)-4-quinolinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-2-oxoethyl 6-methyl-2-(4-(4-pentylcyclohexyl)phenyl)-4-quinolinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 6-methyl-2-(4-(4-pentylcyclohexyl)phenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors.

    Pathways Involved: The compound can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation. This is achieved through the modulation of signaling cascades such as the MAPK/ERK pathway and the NF-κB pathway.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-2-oxoethyl 6-methyl-2-(4-(4-propylcyclohexyl)phenyl)-4-quinolinecarboxylate: Similar structure but with a propyl group instead of a pentyl group.

    2-(4-Chlorophenyl)-2-oxoethyl 6-methyl-2-(4-(4-butylcyclohexyl)phenyl)-4-quinolinecarboxylate: Similar structure but with a butyl group instead of a pentyl group.

Uniqueness

The uniqueness of 2-(4-Chlorophenyl)-2-oxoethyl 6-methyl-2-(4-(4-pentylcyclohexyl)phenyl)-4-quinolinecarboxylate lies in its specific structural features, which confer distinct physicochemical properties and biological activities. The presence of the pentylcyclohexyl group, in particular, may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets, potentially leading to improved efficacy in certain applications.

Properties

Molecular Formula

C36H38ClNO3

Molecular Weight

568.1 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate

InChI

InChI=1S/C36H38ClNO3/c1-3-4-5-6-25-8-10-26(11-9-25)27-12-14-28(15-13-27)34-22-32(31-21-24(2)7-20-33(31)38-34)36(40)41-23-35(39)29-16-18-30(37)19-17-29/h7,12-22,25-26H,3-6,8-11,23H2,1-2H3

InChI Key

PNJXMVLFYRCWRT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)C)C(=C3)C(=O)OCC(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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